(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable aldehyde or ketone, followed by cyclization to form the benzofuran ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-one derivatives, while reduction can produce various hydroxylated or alkylated benzofuran compounds.
Scientific Research Applications
(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
6-Hydroxybenzofuran: A hydroxylated derivative with similar properties.
Benzylamine derivatives: Compounds with similar benzylamine functional groups.
Uniqueness
(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2Z)-2-[[benzyl(methyl)amino]methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18(10-12-5-3-2-4-6-12)11-16-17(20)14-8-7-13(19)9-15(14)21-16/h2-9,11,19H,10H2,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTOUFNCASIXMZ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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